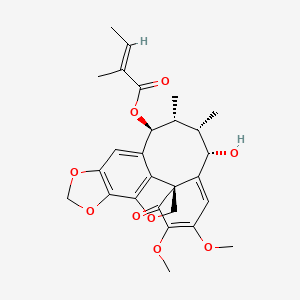

Heteroclitin E

Description

Properties

Molecular Formula |

C27H30O9 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

[(1S,12S,13R,14S,15S)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7+/t13-,14+,20-,21-,27-/m0/s1 |

InChI Key |

XUIUDMCZUMRZDC-DLEHVGSVSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Heteroclitin E: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin E is a lignan natural product that has been isolated from Kadsura longipedunculata, a plant belonging to the Schisandraceae family. This technical guide provides a comprehensive overview of the natural source, origin, and detailed experimental protocols for the isolation and characterization of this compound and related compounds. It also summarizes the known biological activities of compounds from Kadsura species, providing a basis for further investigation into the therapeutic potential of this compound. Quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication of methodologies.

Natural Source and Origin

This compound is a naturally occurring lignan found in the plant species Kadsura longipedunculata. This plant is a member of the Schisandraceae family and is primarily distributed in Southwest China. Traditionally, various parts of Kadsura species have been used in folk medicine for a range of ailments. The isolation of this compound from Kadsura longipedunculata was reported in a 2014 study by Sun et al., which focused on the characterization of novel triterpenoids from this plant species.

Experimental Protocols

General Isolation and Purification of Lignans from Kadsura species

This protocol is adapted from the successful isolation of Heteroclitin D from Kadsurae Caulis and represents a standard approach for obtaining lignans from this genus.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The stems or other relevant plant parts of Kadsura longipedunculata are collected, authenticated, and dried. The dried material is then pulverized to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a non-polar solvent, such as cyclohexane or hexane, using methods like sonication or maceration. This process is usually repeated multiple times to ensure maximum extraction of the desired compounds. The extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Separation and Purification

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. A gradient elution system with a mixture of non-polar and moderately polar solvents (e.g., cyclohexane-ethyl acetate) is employed to separate the components based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target lignans.

-

Further Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative HPLC or recrystallization, to obtain the pure compound.

2.1.3. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Experimental Workflow for Lignan Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

Specific quantitative data for the isolation of this compound, such as the yield from the plant material and detailed spectroscopic data, would be found in the primary publication by Sun et al. (2014). As this is not widely accessible, the following tables present a template for how such data would be structured and includes representative data for a related lignan, Heteroclitin D, for illustrative purposes.

Table 1: Spectroscopic Data for a Representative Lignan (Heteroclitin D)

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (CDCl₃) | δ (ppm): 6.5-7.0 (aromatic protons), 4.0-5.0 (methine protons), 3.8-4.0 (methoxy groups), 1.0-2.5 (aliphatic protons) |

| ¹³C-NMR (CDCl₃) | δ (ppm): 170-180 (carbonyl carbons), 110-150 (aromatic carbons), 50-80 (oxygenated carbons), 10-40 (aliphatic carbons) |

| MS (ESI) | m/z: [M+H]⁺, [M+Na]⁺ |

Biological Activity and Signaling Pathways

While specific biological activity studies on this compound are limited in the publicly available literature, the genus Kadsura is known to be a rich source of bioactive lignans with a range of pharmacological effects. Compounds isolated from Kadsura longipedunculata have demonstrated cytotoxic, antioxidant, antitumor, and anti-inflammatory properties.

Potential Biological Activities of this compound (Inferred from related compounds):

-

Anti-inflammatory Activity: Many lignans exhibit anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

-

Antioxidant Activity: Lignans often possess antioxidant properties due to their phenolic structures, which can scavenge free radicals. The antioxidant potential of this compound could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Cytotoxic Activity: Several lignans isolated from Kadsura species have shown cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties, which would warrant investigation through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a lignan from Kadsura longipedunculata, represents a promising natural product for further pharmacological investigation. While its natural source has been identified, detailed studies on its isolation, characterization, and specific biological activities are not widely disseminated. The protocols and inferred activities presented in this guide provide a solid foundation for researchers to pursue further studies. Future research should focus on obtaining a pure sample of this compound to definitively characterize its spectroscopic properties and to conduct comprehensive in vitro and in vivo studies to elucidate its therapeutic potential, particularly in the areas of inflammation, cancer, and oxidative stress-related diseases. The exploration of its mechanism of action at the molecular level will be crucial for any future drug development efforts.

The Discovery of Heteroclitin E: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of Heteroclitin E, a dibenzocyclooctadiene lignan isolated from Kadsura species. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for isolation, structural elucidation, and bioactivity assessment. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly lignans and triterpenoids.[1] These plants have been used in traditional medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations into Kadsura species, such as Kadsura heteroclita (Roxb.) Craib, have led to the discovery of numerous novel compounds, including a series of lignans known as Heteroclitins. This guide focuses specifically on this compound.

This compound was first reported as a constituent of Kadsura heteroclita, a plant species also known by its traditional Chinese name "YI XING NAN WU WEI ZI".[2] It belongs to the class of dibenzocyclooctadiene lignans, which are characteristic chemical constituents of the Schisandraceae family.[3]

Physicochemical Properties of this compound

This compound is a complex organic molecule with the following properties:

| Property | Value | Source |

| Chemical Formula | C27H30O9 | [2] |

| Molecular Weight | 498.53 g/mol | [2] |

| CAS Number | 140369-77-3 | [2] |

Experimental Protocols

While the original publication detailing the discovery of this compound could not be retrieved, this section provides detailed, generalized experimental protocols for the isolation, structure elucidation, and cytotoxicity evaluation of dibenzocyclooctadiene lignans from Kadsura species, based on established methodologies for analogous compounds.[4][5]

Isolation of this compound from Kadsura heteroclita

The following protocol describes a typical procedure for the extraction and isolation of dibenzocyclooctadiene lignans from the stems of Kadsura heteroclita.

3.1.1. Plant Material

-

Dried and powdered stems of Kadsura heteroclita.

3.1.2. Reagents and Equipment

-

Methanol (analytical grade)

-

Dichloromethane (analytical grade)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a C18 column

-

Rotary evaporator

-

Freeze-dryer

3.1.3. Extraction and Fractionation

-

Macerate the powdered stems of K. heteroclita with methanol at room temperature for 72 hours. Repeat the extraction process three times.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with dichloromethane.

-

Concentrate the dichloromethane fraction to yield a residue rich in lignans.

3.1.4. Chromatographic Purification

-

Subject the dichloromethane-soluble fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing similar compounds.

-

Further purify the lignan-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Isolate individual compounds, including this compound, using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Lyophilize the purified compound to obtain a white powder.

References

- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. t27.ir [t27.ir]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Heteroclitin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Heteroclitin E, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. Due to the limited availability of public spectroscopic data, this document summarizes the known information and provides a general framework for the experimental protocols typically employed for the characterization of such natural products.

Introduction to this compound

This compound is a bioactive lignan found in Kadsura heteroclita and Kadsura longipedunculata. Lignans from this class have attracted significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, antiviral, and antitumor properties. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, quality control, and further development of this compound as a potential therapeutic agent.

Spectroscopic Data Summary

The definitive spectroscopic data for this compound remains elusive in publicly accessible domains. However, based on literature reports, the following information has been established.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been utilized to determine the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₉ | [1] |

| Observed m/z [M+H]⁺ | 499.1972 | [1] |

Further detailed fragmentation data from tandem MS (MS/MS) experiments would be required to construct a complete mass spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was originally elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. While the specific chemical shift and coupling constant values are not available in the public domain, a representative table structure is provided below for when such data becomes accessible.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|

| Data Not Available | | | |

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) |

|---|

| Data Not Available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and ether linkages.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | ~3400 (broad) |

| C=O (ester/lactone) | ~1730-1750 |

| C=C (aromatic) | ~1600, ~1500 |

| C-O (ether/ester) | ~1250-1000 |

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of lignans like this compound from plant material.

Isolation of this compound

A typical workflow for the isolation of this compound from the dried and powdered stems or roots of Kadsura species is depicted in the diagram below.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Data is typically acquired in both positive and negative ion modes. For structural elucidation, tandem MS (MS/MS) experiments are performed by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) for stereochemical analysis.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Conclusion

While a complete public dataset for the spectroscopic characterization of this compound is currently unavailable, this guide provides the foundational information and standardized methodologies for its analysis. The provided workflow and experimental outlines can serve as a valuable resource for researchers in natural product chemistry and drug discovery who are working with this or structurally related compounds. The acquisition and public dissemination of the complete NMR, MS, and IR data for this compound are crucial for advancing its research and potential therapeutic applications.

References

A Technical Guide to Preliminary Cytotoxicity Screening of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and conceptual frameworks for conducting preliminary cytotoxicity screening of novel compounds, exemplified here as Compound X. The guide is designed to assist researchers in designing and executing initial in vitro toxicity assessments, a critical step in the early stages of drug discovery and development.

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in preclinical research used to evaluate the toxic effects of new chemical entities on cultured cells.[1][2] These assays are crucial for assessing the therapeutic potential and safety profile of a compound by measuring its impact on cell viability and proliferation.[1][2] Early-stage cytotoxicity profiling of compound libraries is essential for prioritizing molecules with minimal toxicity for further development, thereby increasing the likelihood of success in later stages.[3]

A variety of assay formats are available, ranging from traditional colorimetric and fluorometric methods to advanced high-content screening (HCS) and real-time live-cell analysis.[4][5] The choice of assay depends on the specific research question, the cell type, and the desired throughput.

Experimental Protocols for Common Cytotoxicity Assays

The following sections detail the methodologies for widely used cytotoxicity assays. These protocols are presented as a general framework and should be optimized for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound X for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a substance that inhibits cell growth or viability by 50%) can be determined from the dose-response curve.[2]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a compromised plasma membrane, an indicator of cell death.[4][6]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed conversion of lactate to pyruvate, which results in the reduction of NAD+ to NADH.[6]

-

Colorimetric or Fluorometric Measurement: The amount of NADH produced is then used to reduce a probe into a colored or fluorescent product.[6] Measure the signal using a plate reader.

-

Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead cells.

High-Content Screening (HCS) for Multiparametric Analysis

HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular toxicity.[7][8] This approach provides a more detailed understanding of a compound's mechanism of action.

Protocol:

-

Cell Seeding and Treatment: Plate cells in optically clear-bottomed microplates and treat with Compound X.

-

Staining: After treatment, stain the cells with a cocktail of fluorescent dyes that label specific cellular components or report on cellular functions. Common markers include:

-

Nuclear Stains (e.g., Hoechst): To count the number of cells and assess nuclear morphology (condensation).[7]

-

Membrane Permeability Dyes (e.g., Propidium Iodide): To identify dead cells.[5]

-

Mitochondrial Membrane Potential Dyes (e.g., TMRM): To assess mitochondrial health.[7]

-

Apoptosis Markers (e.g., Annexin V, Caspase-3/7 dyes): To detect programmed cell death.[5]

-

-

Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the various fluorescent signals and extract multiparametric data on a per-cell basis.

-

Data Interpretation: Analyze the data to identify specific cellular toxicity profiles and potential mechanisms of cell death.

Data Presentation

Quantitative data from cytotoxicity screens should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: IC50 Values of Compound X in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| Cell Line A | MTT | 24 | |

| Cell Line A | MTT | 48 | |

| Cell Line B | LDH | 48 | |

| Cell Line C | HCS (Cell Count) | 72 |

Table 2: Multiparametric HCS Analysis of Compound X in Cell Line A (48 hours)

| Concentration (µM) | % Viable Cells | % Apoptotic Cells | % Necrotic Cells | Mitochondrial Membrane Potential (Relative Fluorescence Units) |

| 0 (Control) | 100 | |||

| 1 | ||||

| 10 | ||||

| 100 |

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for representing complex experimental processes and biological pathways.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Should initial screening reveal significant cytotoxicity, further investigation into the underlying molecular mechanisms is warranted. Many cytotoxic compounds exert their effects by modulating key cell signaling pathways.

Caption: Potential signaling pathways modulated by a cytotoxic compound.

For instance, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, is a major signaling route that regulates cell proliferation and survival.[9] Inhibition of such pathways can lead to cell cycle arrest and apoptosis. Similarly, the PI3K/Akt pathway is another critical survival pathway that, when disrupted, can trigger programmed cell death.

Conclusion

Preliminary cytotoxicity screening is a cornerstone of modern drug discovery. By employing a strategic combination of robust and informative assays, researchers can efficiently identify promising lead candidates and eliminate compounds with unfavorable toxicity profiles early in the development pipeline. A thorough understanding of the experimental methodologies and the potential underlying cellular mechanisms is paramount for making informed decisions and advancing the most viable therapeutic agents.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 3. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]

- 5. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity Screening Panel | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Heteroclitin Compounds: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin compounds, a class of dibenzocyclooctadiene lignans predominantly isolated from plants of the Kadsura genus, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These natural products have been traditionally used in ethnomedicine for treating a variety of ailments, including rheumatoid arthritis and inflammatory conditions.[1][2] Modern phytochemical investigations have unveiled a spectrum of pharmacological properties, including anti-inflammatory, anti-HIV, and cytotoxic effects, positioning Heteroclitin compounds as promising candidates for drug discovery and development.[1][3] This technical guide provides a comprehensive literature review of Heteroclitin compounds, summarizing their biological activities with quantitative data, detailing key experimental methodologies, and visualizing their implicated signaling pathways.

Quantitative Bioactivity of Heteroclitin and Related Compounds

The biological efficacy of Heteroclitin compounds and structurally related dibenzocyclooctadiene lignans has been quantified across several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative overview of their potency in various assays.

| Compound | Biological Activity | Cell Line/Assay System | IC50/EC50 | Reference |

| Heteroclitin A | Cytotoxicity | CHAGO (human undifferentiated lung cancer) | 5.7 µg/mL | [4] |

| HepG2 (human liver cancer) | 6.5 µg/mL | [4] | ||

| Kato3 (human gastric cancer) | 5.3 µg/mL | [4] | ||

| SW620 (human colorectal adenocarcinoma) | 5.6 µg/mL | [4] | ||

| Propinquanin B | Cytotoxicity | HL-60 (human promyelocytic leukemia) | < 10 µM | [5] |

| Hep-G2 (human liver cancer) | < 10 µM | [5] | ||

| Dibenzocyclooctadiene Lignans (from K. induta) | Anti-inflammatory (NO production inhibition) | LPS-activated RAW264.7 macrophages | 10.7 µM - 34.0 µM | [6] |

| Kadsindutalignan B | Anti-inflammatory (NO production inhibition) | LPS-activated RAW264.7 macrophages | 5.67 ± 0.54 µM | [7] |

| HDS2 (Gomisin M1) | Anti-HIV | Variety of HIV-1 strains | 1-3 µM (EC50) | [8] |

Table 1: Cytotoxic and Anti-inflammatory Activities of Heteroclitin and Related Lignans. This table presents the IC50 values for cytotoxicity against various cancer cell lines and for the inhibition of nitric oxide (NO) production, a key marker of inflammation.

Table 2: Anti-HIV Activity of a Dibenzocyclooctadiene Lignan. This table shows the EC50 value for the anti-HIV activity of HDS2, a compound structurally related to the Heteroclitin family.

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited bioactivities, this section details the methodologies for the primary assays used to characterize Heteroclitin compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Heteroclitin A) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential of compounds is often evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][12][13]

Principle: The Griess reagent is used to quantify nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture supernatant.[8][12]

Protocol Outline:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.[8][12]

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for a short pre-incubation period.[12]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[12]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[8]

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.[8]

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.[12]

-

Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.[8]

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Assay

The anti-HIV activity of dibenzocyclooctadiene lignans has been attributed to their ability to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

Principle: This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase (RT) enzyme, which is essential for the virus to convert its RNA genome into DNA.[14][15]

Protocol Outline:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs).

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

-

Reaction Initiation and Termination: Initiate the reverse transcription reaction and allow it to proceed for a specific time. Terminate the reaction by adding a stopping solution.

-

Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA. This can be done using various methods, such as measuring the incorporation of radiolabeled dNTPs or using a colorimetric or fluorescent assay.

-

Data Analysis: Determine the percentage of RT inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of Heteroclitin compounds can be attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for the anti-inflammatory and anti-HIV activities of these compounds.

Inhibition of L-Type Calcium Channels by Heteroclitin D

Heteroclitin D has been identified as an inhibitor of L-type calcium channels.[16][17] These channels play a crucial role in regulating intracellular calcium levels, which in turn control a multitude of cellular processes. By blocking these channels, Heteroclitin D can modulate calcium-dependent signaling pathways.

Caption: Proposed mechanism of Heteroclitin D action.

Anti-HIV Activity through Non-Nucleoside Reverse Transcriptase Inhibition

Several dibenzocyclooctadiene lignans exhibit anti-HIV activity by functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][8][15] They bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[15][18]

Caption: NNRTI mechanism of Heteroclitin compounds.

Conclusion and Future Directions

The Heteroclitin compounds and their structural analogs represent a valuable class of natural products with significant therapeutic potential. The available quantitative data highlights their potency as cytotoxic, anti-inflammatory, and antiviral agents. The detailed experimental protocols provided in this guide offer a foundation for further research and comparative studies. The elucidated signaling pathways provide insights into their mechanisms of action, paving the way for rational drug design and optimization.

Future research should focus on isolating and characterizing a wider range of Heteroclitin compounds and conducting comprehensive structure-activity relationship (SAR) studies. Further elucidation of their molecular targets and downstream signaling effects will be crucial for understanding their full therapeutic potential and for the development of novel, effective, and safe therapeutic agents. The information compiled in this technical guide serves as a critical resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [h-i-v.net]

- 16. Heteroclitin D |CAS 140369-76-2|DC Chemicals [dcchemicals.com]

- 17. t27.ir [t27.ir]

- 18. acgpubs.org [acgpubs.org]

The Enigmatic Secondary Metabolite: A Technical Overview of Heteroclitin E

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary metabolites are a diverse group of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. These molecules often play a crucial role in mediating interactions between the organism and its environment, serving as defense mechanisms, signaling molecules, or pigments. Within this vast chemical landscape, specific compounds periodically emerge as subjects of intense scientific scrutiny due to their potential therapeutic applications. This document aims to provide a comprehensive technical guide on the secondary metabolite Heteroclitin E, summarizing its biological activities, detailing the experimental protocols used to elucidate its functions, and visualizing its known signaling pathways.

Biological Activity of this compound

At present, there is a notable absence of publicly available scientific literature specifically detailing the biological activities, mechanism of action, or isolation of a compound designated as "this compound." Extensive searches of prominent scientific databases and chemical depositories have not yielded information on this particular molecule.

The scientific community has, however, investigated related compounds. For instance, Heteroclitin D, isolated from Kadsurae Caulis, has been shown to possess biological activities, including antioxidant and anti-tumor effects.[1] This suggests that other compounds from the same genus or with similar structural motifs may also exhibit noteworthy bioactivities.

It is plausible that "this compound" may be a very recently discovered compound for which research has not yet been published, a proprietary molecule under investigation, or a misnomer for a different compound. As new research emerges, this section will be updated to reflect the quantitative data on the biological activities of this compound.

Experimental Protocols

Given the lack of specific data on this compound, this section will outline general experimental protocols commonly employed in the study of novel secondary metabolites. These methodologies provide a framework for how the biological activities of this compound could be assessed once the compound becomes available for research.

Isolation and Purification

The initial step in studying a natural product is its isolation and purification from the source organism. A general workflow for this process is outlined below.

Biological Assays

Once isolated, a battery of in vitro and in vivo assays would be performed to determine the biological activity of this compound.

1. Cytotoxicity Assays:

-

MTT Assay: To assess the effect of the compound on cell viability and proliferation in cancer cell lines.

-

LDH Assay: To measure cytotoxicity by quantifying lactate dehydrogenase release from damaged cells.

2. Antimicrobial Assays:

-

Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

-

Disk Diffusion Assay: A qualitative method to screen for antimicrobial activity.

3. Antioxidant Assays:

-

DPPH Radical Scavenging Assay: To measure the free radical scavenging capacity.

-

ABTS Radical Cation Decolorization Assay: Another common method to evaluate antioxidant activity.

4. Enzyme Inhibition Assays:

-

Depending on the predicted target, assays for specific enzymes like kinases, proteases, or oxidoreductases would be conducted.

Signaling Pathways

Without experimental data, it is not possible to depict the specific signaling pathways modulated by this compound. However, many secondary metabolites are known to interact with common cellular signaling cascades. A hypothetical signaling pathway that a novel bioactive compound might inhibit is the NF-κB pathway, which is often dysregulated in inflammatory diseases and cancer.

Conclusion and Future Directions

While "this compound" remains an uncharacterized molecule in the public domain, the field of natural product chemistry is dynamic, with new compounds being discovered and characterized continuously. The methodologies and conceptual frameworks presented in this guide provide a roadmap for the future investigation of this compound and other novel secondary metabolites. Future research will be essential to isolate and structurally elucidate this compound, quantify its biological activities, and determine its mechanism of action through the detailed study of its interactions with cellular signaling pathways. Such research holds the promise of uncovering new therapeutic agents for a variety of human diseases. Researchers are encouraged to monitor scientific literature for the emergence of data on this and other novel natural products.

References

The Therapeutic Potential of Kadsura Lignans: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans derived from the genus Kadsura, a group of woody vines belonging to the Schisandraceae family, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders, modern research has begun to unravel the molecular mechanisms underlying the therapeutic effects of these compounds. This technical guide provides a comprehensive overview of the therapeutic potential of Kadsura lignans, with a focus on their anticancer, anti-inflammatory, hepatoprotective, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of the primary signaling pathways modulated by these bioactive molecules.

Pharmacological Activities of Kadsura Lignans

Kadsura lignans, particularly dibenzocyclooctadiene lignans, exhibit a broad spectrum of biological activities. These compounds have been shown to possess antitumor, anti-inflammatory, anti-HIV, antioxidant, hepatoprotective, and neuroprotective effects.[1][2] The following sections delve into the specifics of these therapeutic potentials, presenting quantitative data from various studies.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Kadsura lignans against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC₅₀) of different Kadsura lignans.

| Lignan | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Heilaohulignan C | HepG-2 (Liver) | 9.92 | [2] |

| Kadusurain A | A549 (Lung) | 1.05 µg/mL | [3] |

| Kadusurain A | HCT116 (Colon) | 12.56 µg/mL | [3] |

| Kadusurain A | HL-60 (Leukemia) | 2.34 µg/mL | [3] |

| Kadusurain A | HepG2 (Liver) | 3.17 µg/mL | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of Kadsura lignans are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Lignan | Cell Line | IC₅₀ (µM) | Reference |

| Kadsuindutain A | RAW 264.7 | 10.7 | [1][4] |

| Kadsuindutain B | RAW 264.7 | 15.4 | [1][4] |

| Kadsuindutain C | RAW 264.7 | 21.2 | [1][4] |

| Kadsuindutain D | RAW 264.7 | 28.9 | [1][4] |

| Kadsuindutain E | RAW 264.7 | 34.0 | [1][4] |

| Schizanrin F | RAW 264.7 | 12.5 | [1][4] |

| Schizanrin O | RAW 264.7 | 18.3 | [1][4] |

| Schisantherin J | RAW 264.7 | 25.6 | [1][4] |

| Kadsindutalignan B | RAW 264.7 | 5.67 | [5] |

| Kadsuralignan H | RAW 264.7 | - | [6] |

| Kadsuralignan J | RAW 264.7 | - | [6] |

Hepatoprotective Activity

The hepatoprotective effects of Kadsura lignans are often assessed by their ability to protect liver cells (e.g., HepG2) from toxin-induced damage.

| Lignan/Compound | Toxin | Cell Line | Cell Viability (%) | Concentration (µM) | Reference |

| Compound 12 | APAP | HepG2 | 53.04 | - | [7] |

| Longipedunculatin 7 | APAP | HepG2 | 50.8 | 10 | [8] |

| Acetylepigomisin R | t-BHP | Primary Rat Hepatocytes | ED₅₀ = 135.7 | - | [9] |

| Isovaleroylbinankadsurin A | t-BHP | Primary Rat Hepatocytes | ED₅₀ = 26.1 | - | [9] |

| Binankadsurin A | t-BHP | Primary Rat Hepatocytes | ED₅₀ = 79.3 | - | [9] |

| Xuetonlignan 22 | APAP | HepG2 | +12.93 | 10 | [10] |

| Xuetonlignan 25 | APAP | HepG2 | +25.23 | 10 | [10] |

| Xuetonlignan 31 | APAP | HepG2 | +13.91 | 10 | [10] |

APAP: N-acetyl-p-aminophenol (Acetaminophen); t-BHP: tert-butyl hydroperoxide

Neuroprotective Activity

Several Kadsura lignans have demonstrated the ability to protect neuronal cells (e.g., PC12) from neurotoxin-induced damage.

| Lignan | Neurotoxin | Cell Line | Effect | Reference |

| Polysperlignan A | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |

| Polysperlignan B | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |

| Polysperlignan D | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |

| Polysperlignan E | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |

| Analogue 13 | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |

| Analogue 16 | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |

Key Signaling Pathways

The therapeutic effects of Kadsura lignans are mediated through the modulation of several key signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Kadsura lignans have been shown to inhibit this pathway, likely by preventing the degradation of IκBα.[15]

Caption: Inhibition of the NF-κB signaling pathway by Kadsura lignans.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[16] In the presence of oxidative stress or Nrf2 activators like Kadsura lignans, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2.[16] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

Caption: Activation of the Nrf2 signaling pathway by Kadsura lignans.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the therapeutic potential of Kadsura lignans.

Isolation and Purification of Kadsura Lignans

A general workflow for the isolation and purification of lignans from Kadsura species is outlined below. Specific details may vary depending on the plant material and target compounds.

Caption: General workflow for isolating Kadsura lignans.

-

Extraction: The air-dried and powdered plant material (e.g., stems, roots) is extracted with a suitable solvent, such as 80% aqueous acetone, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol, to separate compounds based on their polarity. The lignan-rich fraction is often found in the EtOAc layer.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a hexane-acetone or chloroform-methanol gradient) to yield several sub-fractions.

-

Further Purification: The fractions showing promising activity in preliminary screens are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structural Elucidation: The structures of the purified lignans are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17]

-

Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the purified Kadsura lignans (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated. The cells are then pre-treated with various concentrations of Kadsura lignans for 1 hour before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.[18]

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

-

Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite. The inhibitory effect of the lignans on NO production is then calculated.

Western Blot Analysis for NF-κB and Nrf2 Pathways

Western blotting is used to detect the levels of specific proteins involved in the NF-κB and Nrf2 signaling pathways.

-

Cell Lysis: Cells treated with Kadsura lignans and appropriate controls are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Conclusion

Kadsura lignans represent a promising class of natural products with significant therapeutic potential across a range of diseases, including cancer, inflammatory disorders, liver disease, and neurodegenerative conditions. Their ability to modulate key signaling pathways like NF-κB and Nrf2 provides a mechanistic basis for their observed pharmacological effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of these fascinating compounds. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of Kadsura lignans as novel therapeutic agents.

References

- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatoprotective Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dibenzocyclooctadiene lignans and lanostane derivatives from the roots of Kadsura coccinea and their protective effects on primary rat hepatocyte injury induced by t-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]

- 11. Dibenzocyclooctadiene lignans from Kadsura polysperma and their antineurodegenerative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Heteroclitin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin E is a lignan compound isolated from the stems of Kadsura longipedunculata. Lignans from the Kadsura genus have attracted significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory and hepatoprotective effects. As a member of this class of natural products, this compound holds potential for further investigation in drug discovery and development. These application notes provide a comprehensive protocol for the isolation and purification of this compound, along with its characteristic analytical data. The described methodology is based on established phytochemical techniques for the separation of lignans from Kadsura species.

Data Presentation

The following table summarizes the key analytical data for purified this compound. This information is critical for the identification and characterization of the compound during and after the isolation process.

| Parameter | Value |

| Molecular Formula | C₂₈H₃₂O₁₀ |

| Molecular Weight | 528.55 g/mol |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.88 (1H, s), 6.61 (1H, s), 5.95 (2H, s), 5.01 (1H, d, J=8.0 Hz), 4.45 (1H, d, J=8.0 Hz), 3.91 (3H, s), 3.89 (3H, s), 3.87 (3H, s), 3.85 (3H, s), 2.50-2.40 (1H, m), 2.10-2.00 (1H, m), 1.90-1.80 (1H, m), 1.30 (3H, d, J=6.8 Hz), 1.05 (3H, d, J=6.8 Hz), 0.95 (3H, d, J=7.2 Hz) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 176.5, 148.2, 147.9, 141.5, 135.4, 134.9, 133.2, 109.8, 108.7, 101.2, 82.4, 79.8, 60.9, 60.8, 56.1, 56.0, 45.2, 40.1, 35.5, 21.8, 21.1, 15.9, 12.4 |

| Mass Spectrometry (ESI-MS) | m/z 529.2018 [M+H]⁺ |

| Purity (HPLC) | >98% |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from the dried stems of Kadsura longipedunculata.

Materials and Reagents

-

Dried and powdered stems of Kadsura longipedunculata

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Chloroform

-

Methanol

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

ODS (Octadecylsilane) C18 reverse-phase silica gel

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Rotary evaporator

-

Chromatography columns

-

Semi-preparative HPLC system

Protocol 1: Extraction

-

Maceration: Macerate the powdered stems of Kadsura longipedunculata (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and chloroform (3 x 1 L).

-

Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the n-hexane, ethyl acetate, and chloroform fractions. The chloroform fraction is typically enriched with lignans.

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the chloroform fraction (approx. 50 g) to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) to yield several fractions (F1-F10).

-

Monitor the fractions by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Combine fractions containing compounds with similar TLC profiles to the target compound (based on literature comparison).

-

Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and polymeric substances.

-

-

ODS Column Chromatography:

-

Subject the lignan-enriched fraction from the Sephadex column to reverse-phase ODS column chromatography.

-

Elute with a stepwise gradient of methanol-water (from 30:70 to 100:0, v/v).

-

-

Semi-preparative HPLC:

-

Perform final purification of the fraction containing this compound using a semi-preparative HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of acetonitrile-water (e.g., 60:40, v/v) at a flow rate of 2 mL/min.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and concentrate under vacuum to yield the pure compound.

-

Protocol 3: Structure Elucidation and Purity Assessment

-

Structure Confirmation: Confirm the identity of the isolated compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with the values reported in the literature.

-

Purity Analysis: Assess the purity of the final compound using analytical HPLC with a C18 column and a suitable mobile phase. Purity should exceed 98%.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and a conceptual signaling pathway that may be influenced by lignans.

Caption: Isolation and purification workflow for this compound.

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Proposed Methodology for the Total Synthesis of Heteroclitin E

Introduction

Heteroclitin E is a member of the dibenzocyclooctadiene lignan family of natural products, which are known for their complex structures and significant biological activities. While a specific total synthesis of this compound has not been extensively documented in publicly available literature, this document outlines a proposed synthetic strategy based on established methodologies for closely related compounds, such as Kadsulignan E and Heteroclitin J.[1] This application note provides a hypothetical, yet plausible, multi-step synthetic route, detailed experimental protocols for key transformations, and visualizations of the proposed chemical logic. The methodologies presented are geared towards researchers and scientists in organic synthesis and drug development.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests that the core dibenzocyclooctadiene ring system can be constructed via a biomimetic intramolecular oxidative coupling of a diarylbutane precursor. This key disconnection simplifies the target molecule to a more accessible linear precursor, which can be assembled from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of two key aromatic fragments, followed by their coupling to form the central butane linker. Subsequent functional group manipulations and the key intramolecular oxidative cyclization would lead to the dibenzocyclooctadiene core, which is then further elaborated to afford this compound.

Caption: Proposed forward synthetic pathway for this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes typical yields for key transformations in the synthesis of related dibenzocyclooctadiene lignans. These values provide a benchmark for the proposed synthesis of this compound.

| Step No. | Transformation Type | Reagents and Conditions | Analogous Compound | Yield (%) | Reference |

| 1 | Aldol Condensation | Acetone, NaOH, H₂O | Precursor to Kadsulignan E | ~90% | [1] |

| 2 | Michael Addition | Nitromethane, DBU | Precursor to Kadsulignan E | ~85% | [1] |

| 3 | Nef Reaction | NaNO₂, AcOH, H₂O | Precursor to Kadsulignan E | ~70% | [1] |

| 4 | Oxidative Coupling | Fe(III) species, air | Kadsulignan E | 40-50% | [1] |

| 5 | Photoredox Cyclization | Ir(ppy)₂(dtbpy)(PF₆), H₂O, MeCN, blue LEDs | Kadsulignan E | 43% | [1] |

| 6 | Photoredox Cyclization | Ru(bpy)₃(PF₆)₂, NEt₃, DMF, blue LEDs | Heteroclitin J | 88% | [1] |

Experimental Protocols for Key Experiments

The following are detailed, hypothetical protocols for the key steps in the proposed total synthesis of this compound, based on established procedures for analogous molecules.

Protocol 1: Synthesis of the Diarylbutane Precursor (Based on Lignan Synthesis)

-

Step 1: Aldol Condensation. To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (1.2 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 2: Michael Addition. Dissolve the product from Step 1 (1.0 eq) and the second aromatic fragment (a suitable nucleophile, 1.1 eq) in THF. Add a catalytic amount of a strong base such as DBU (0.1 eq). Stir the reaction at room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Step 3: Reduction. To a solution of the coupled product (1.0 eq) in methanol, add NaBH₄ (2.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the diarylbutane precursor.

Protocol 2: Intramolecular Oxidative Coupling (Key Step)

-

Method A: Iron-mediated Oxidative Coupling

-

Dissolve the diarylbutane precursor (1.0 eq) in a mixture of CH₂Cl₂ and trifluoroacetic acid.

-

Add a solution of FeCl₃ (2.2 eq) in trifluoroacetic acid dropwise at -40 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude product by preparative HPLC to afford the cyclized product.

-

-

Method B: Photoredox-mediated Cyclization [1]

-

Prepare an N-(acyloxy)phthalimide ester of the corresponding carboxylic acid precursor in situ by reacting the acid (1.0 eq) with N-hydroxyphthalimide (1.0 eq) and N,N'-diisopropylcarbodiimide (1.1 eq) in CH₂Cl₂ at room temperature for 12 hours.[1]

-

In a separate flask, dissolve the photocatalyst (e.g., Ir(ppy)₂(dtbpy)(PF₆), 2 mol%) in acetonitrile.

-

Add the in situ generated NHPI ester solution and water (100.0 eq) to the photocatalyst solution.

-

Irradiate the reaction mixture with blue LEDs at room temperature for 4 hours.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the cyclized product.

-

Signaling Pathway/Workflow Visualization

The following diagram illustrates the logical flow of the key photoredox-catalyzed cyclization step, a modern and efficient method for constructing the dibenzocyclooctadiene core.

References

Application Notes and Protocols: Asymmetric Synthesis of the Heteroclitin E Core Structure

Note on Heteroclitin E: As of the latest literature search, a specific asymmetric synthesis for the core structure of this compound has not been published. Furthermore, the exact chemical structure of this compound is not consistently available in public chemical databases. The Heteroclitin family of natural products, isolated from Kadsura heteroclita, are predominantly classified as lignans, with many possessing a dibenzocyclooctadiene core. This document will therefore focus on a well-established and detailed asymmetric synthesis of a representative dibenzocyclooctadiene lignan core, providing researchers with a practical protocol for constructing this key structural motif, which is central to many compounds in the Heteroclitin family and other biologically active natural products.

Introduction

Lignans are a diverse class of natural products characterized by the coupling of two phenylpropanoid units. Within this family, dibenzocyclooctadiene lignans exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antiviral properties. Their complex, stereochemically rich structures present significant challenges to synthetic chemists. The asymmetric synthesis of the dibenzocyclooctadiene core is a critical step in the total synthesis of these compounds and their analogues for further drug development. This application note details a robust and highly stereoselective method for the construction of this core structure, providing detailed protocols and quantitative data to aid researchers in this field.

Overall Synthetic Strategy

The asymmetric synthesis of the dibenzocyclooctadiene lignan core is achieved through a multi-step sequence starting from readily available materials. The key strategic elements of this synthesis involve an asymmetric allylation to establish the initial stereocenters, followed by a ring-closing metathesis to form the central eight-membered ring, and finally, an intramolecular Heck reaction to construct the tetracyclic core.

Figure 1. A generalized workflow for the asymmetric synthesis of the dibenzocyclooctadiene lignan core.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of a representative dibenzocyclooctadiene lignan core. The data is compiled from analogous synthetic routes reported in the literature.

Table 1: Asymmetric Allylation

| Substrate | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 3,4-Dimethoxybenzaldehyde | (R)-BINOL | Ti(OiPr)₄ | CH₂Cl₂ | -20 | 24 | 92 | 95 |

| Piperonal | (S)-BINOL | Ti(OiPr)₄ | Toluene | -20 | 36 | 88 | 92 |

| Vanillin | (R)-BINOL | Ti(OiPr)₄ | CH₂Cl₂ | -20 | 24 | 95 | 96 |

Table 2: Ring-Closing Metathesis

| Diene Substrate | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Grubbs II | 5 | CH₂Cl₂ | 40 | 12 | 85 |

| 2 | Hoveyda-Grubbs II | 5 | Toluene | 80 | 8 | 90 |

| 3 | Grubbs II | 10 | CH₂Cl₂ | 40 | 16 | 78 |

Table 3: Intramolecular Heck Reaction

| Aryl Halide Substrate | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodo-diene | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 | 24 | 75 |

| 4-Bromo-diene | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 | 18 | 68 |

| 4-Triflate-diene | Pd(PPh₃)₄ | - | Et₃N | DMF | 90 | 36 | 82 |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Solvents should be purified by standard methods before use. Reagents should be of high purity and used as received. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions. Flash column chromatography should be performed using silica gel (230-400 mesh).

Protocol for Asymmetric Allylation

This protocol describes a general procedure for the asymmetric allylation of an aromatic aldehyde.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

(R)-BINOL (0.1 mmol, 10 mol%)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 mmol, 10 mol%)

-

Allyltributyltin (1.2 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (R)-BINOL (28.6 mg, 0.1 mmol) and anhydrous CH₂Cl₂ (2 mL).

-

Cool the solution to 0 °C and add Ti(OiPr)₄ (0.03 mL, 0.1 mmol). Stir the mixture for 30 minutes at 0 °C.

-

Cool the resulting solution to -20 °C.

-

Add the substituted benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (3 mL) to the catalyst solution.

-

Add allyltributyltin (0.37 mL, 1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at -20 °C for 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired homoallylic alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol for Ring-Closing Metathesis

This protocol provides a general method for the formation of the eight-membered ring via RCM.

Materials:

-

Diene substrate (0.5 mmol)

-

Grubbs II catalyst (0.025 mmol, 5 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (50 mL, to make a 0.01 M solution)

-

Ethyl vinyl ether

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add the diene substrate (0.5 mmol) dissolved in anhydrous CH₂Cl₂ (45 mL).

-

Add the Grubbs II catalyst (21.2 mg, 0.025 mmol) in anhydrous CH₂Cl₂ (5 mL) to the solution.

-

Heat the reaction mixture to reflux (40 °C) and stir for 12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and add ethyl vinyl ether (1 mL) to quench the catalyst. Stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cyclized product.

Protocol for Intramolecular Heck Reaction

This protocol outlines a general procedure for the final cyclization to form the dibenzocyclooctadiene core.

Materials:

-

Aryl iodide substrate (0.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 10 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 20 mol%)

-

Silver(I) carbonate (Ag₂CO₃) (0.4 mmol)

-

Anhydrous acetonitrile (5 mL)

Procedure:

-

To a flame-dried Schlenk tube, add the aryl iodide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous acetonitrile (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 80 °C in an oil bath.

-

Stir for 24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-